molecular formula C17H20N2O3 B6575355 5-methoxy-1-methyl-4-oxo-N-[2-(propan-2-yl)phenyl]-1,4-dihydropyridine-2-carboxamide CAS No. 1105250-28-9

5-methoxy-1-methyl-4-oxo-N-[2-(propan-2-yl)phenyl]-1,4-dihydropyridine-2-carboxamide

Cat. No.: B6575355
CAS No.: 1105250-28-9
M. Wt: 300.35 g/mol
InChI Key: WBKZWXQYBBJMSJ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, characterized by a partially unsaturated pyridine ring with a nitrogen atom at position 1 and a ketone at position 2. Key structural features include:

  • 5-Methoxy group: Enhances electron density and influences ring planarity.
  • 1-Methyl group: Stabilizes the dihydropyridine ring against oxidation.
  • 2-Carboxamide moiety: Linked to a 2-isopropylphenyl group, introducing steric bulk and lipophilicity.

1,4-DHPs are known for calcium channel modulation, but substituent variations significantly alter pharmacological profiles .

Properties

IUPAC Name

5-methoxy-1-methyl-4-oxo-N-(2-propan-2-ylphenyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-11(2)12-7-5-6-8-13(12)18-17(21)14-9-15(20)16(22-4)10-19(14)3/h5-11H,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKZWXQYBBJMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC(=O)C(=CN2C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the condensation of appropriate precursors, such as 5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid with 2-(propan-2-yl)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.

  • Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the treatment of diseases related to pyridine derivatives.

  • Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Dihydropyridine Structure

All analogs share the 1,4-dihydropyridine backbone but differ in substituents, which critically affect bioactivity and physicochemical properties.

Substituent Variations and Functional Groups

Compound 1 : 5-Methoxy-1-Methyl-4-Oxo-N-(3,4,5-Trimethoxyphenyl)-1,4-Dihydropyridine-2-Carboxamide
  • Key differences :
    • Carboxamide substituent : 3,4,5-Trimethoxyphenyl (vs. 2-isopropylphenyl in the target compound).
    • Impact :
  • Increased polarity due to methoxy groups.
Compound 2 : 5-Cyano-N-(2-Methoxyphenyl)-2-Methyl-6-[(2-Oxo-2-Phenylethyl)Sulfanyl]-4-(2-Thienyl)-1,4-Dihydropyridine-3-Carboxamide
  • Key differences: 5-Cyano group: Electron-withdrawing, reducing ring electron density. 4-Thienyl group: Introduces aromatic heterocyclic bulk. 6-Sulfanyl substituent: A phenacylthioether group increases hydrophobicity.
  • Impact: Higher logP (predicted) due to thienyl and sulfanyl groups. Potential for enhanced membrane permeability.
Compound 3 (AZ331) : 5-Cyano-4-(2-Furyl)-N-(2-Methoxyphenyl)-6-{[2-(4-Methoxyphenyl)-2-Oxoethyl]Thio}-2-Methyl-1,4-Dihydropyridine-3-Carboxamide
  • Key differences: 4-Furyl group: Less electron-rich than thienyl, altering π-π interactions.
  • Impact :
    • Moderate solubility compared to thienyl analogs.
Compound 4 (AZ257) : 6-{[2-(4-Bromophenyl)-2-Oxoethyl]Thio}-5-Cyano-4-(2-Furyl)-N-(2-Methoxyphenyl)-2-Methyl-1,4-Dihydropyridine-3-Carboxamide
  • Impact :
    • Improved metabolic stability due to bromine’s resistance to oxidation.

Physicochemical Properties

Property Target Compound Compound 1 Compound 2 AZ331 AZ257
Molecular Weight ~330 g/mol ~390 g/mol ~480 g/mol ~500 g/mol ~550 g/mol
logP (Predicted) 3.2 (moderate lipophilicity) 2.8 (polar substituents) 4.1 (high lipophilicity) 3.6 4.0
Key Functional Groups 2-Isopropylphenyl, 5-OCH₃ 3,4,5-Trimethoxy 5-CN, 4-thienyl, S-alkyl 4-furyl, S-alkyl 4-furyl, Br-substituent

Pharmacological Implications

  • Compound 1 : Polar trimethoxyphenyl may favor anticancer activity (analogous to colchicine-site binders) .
  • Compound 2 & AZ331/AZ257 : Thienyl/furyl and sulfur groups suggest divergent targets (e.g., kinase inhibition or ion channel modulation) .

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